![molecular formula C15H18N2O3 B14488901 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one CAS No. 65612-09-1](/img/structure/B14488901.png)
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropene ring, a nitrophenyl group, and a di(propan-2-yl)amino group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid and sulfuric acid.
Attachment of the Di(propan-2-yl)amino Group: The di(propan-2-yl)amino group can be attached through an amination reaction, where an amine reacts with an appropriate precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Di(propan-2-yl)amino]-3-(4-methylphenyl)cycloprop-2-en-1-one: Similar structure but with a methyl group instead of a nitro group.
2-[Di(propan-2-yl)amino]-3-(4-chlorophenyl)cycloprop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
65612-09-1 |
|---|---|
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)16(10(3)4)14-13(15(14)18)11-5-7-12(8-6-11)17(19)20/h5-10H,1-4H3 |
InChI-Schlüssel |
AYPMKKVLSYJRLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=C(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


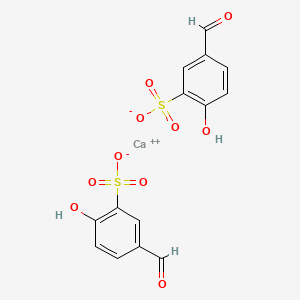
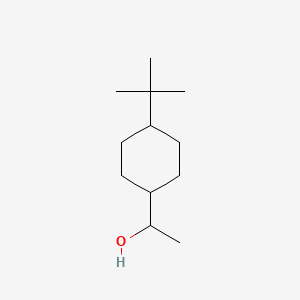

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


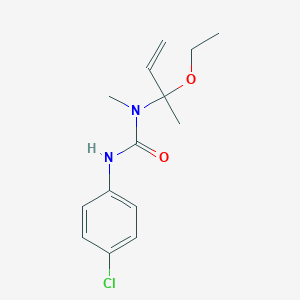
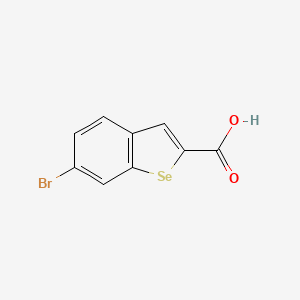
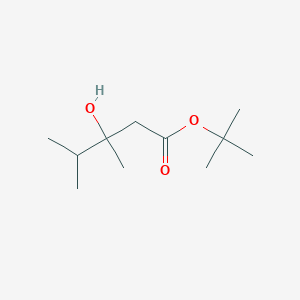
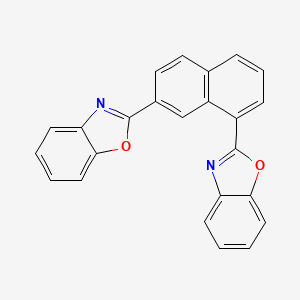
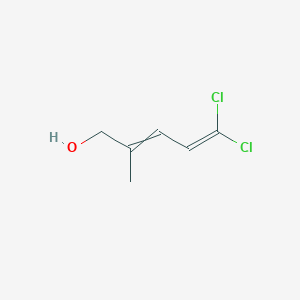
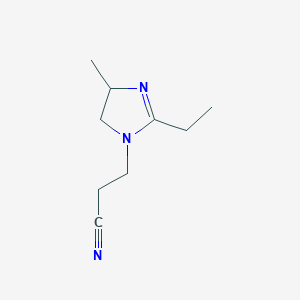
![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)

